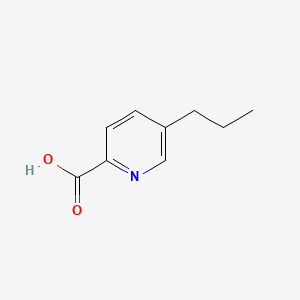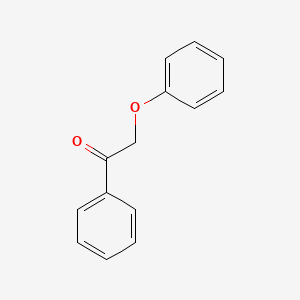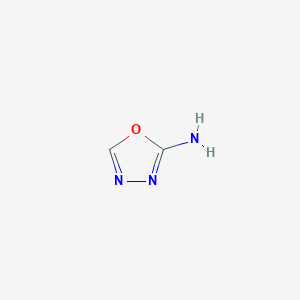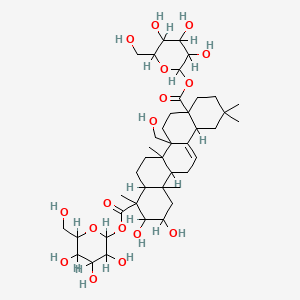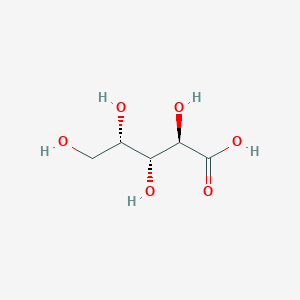
L-Lyxonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-lyxonic acid is a lyxonic acid that has L-configuration. It has a role as a human urinary metabolite and a rat metabolite. It is a conjugate acid of a L-lyxonate. It is an enantiomer of a D-lyxonic acid.
Aplicaciones Científicas De Investigación
Metabolism and Formation in Animal Tissues : L-Lyxonic acid is formed from L-ascorbic acid in animal tissues. For example, rat kidney homogenates have shown the formation of L-lyxonic acid as a major product arising from the decarboxylation of diketogulonic acid (Kanfer, Ashwell, & Burns, 1960). Similarly, L-lyxonic acid has been identified as a product of L-ascorbic acid degradation in various enzymatic studies focusing on the metabolism of uronic and aldonic acids related to L-ascorbic acid in animal tissues (Shimazono & Mano, 1961).
Degradation Pathways in Bacteria : In Pseudomonas aeruginosa PAO1, a novel L-Lyxonate degradation pathway has been discovered. This pathway involves the dehydration of L-lyxonate as the first step, followed by several other reactions leading to the formation of α-ketoglutarate, an intermediate in the citric acid cycle (Ghasempur et al., 2014).
Chemical Synthesis and Transformations : L-Lyxonic acid can be synthesized through various chemical processes. For instance, it has been identified as a degradation product of L-ascorbic acid in studies exploring the oxidative and non-oxidative degradation of L-ascorbic acid (Niemelä, 1987). Additionally, its formation during the oxidative degradation of D-galactono-1,4-lactone by CrVI and CrV has been studied, revealing its role in complex redox reactions (Signorella et al., 1998).
Role in Food and Beverage Degradation : L-Lyxonic acid is also significant in the food industry, as seen in its formation during the degradation of ascorbic acid in green tea beverages stored in PET bottles. This degradation pathway impacts the shelf life and quality of these products (Sumitani, Ootsuka, & Sasai, 2014).
Propiedades
Número CAS |
4172-43-4 |
|---|---|
Nombre del producto |
L-Lyxonic acid |
Fórmula molecular |
C5H10O6 |
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
(2R,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4+/m0/s1 |
Clave InChI |
QXKAIJAYHKCRRA-PZGQECOJSA-N |
SMILES isomérico |
C([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O |
SMILES |
C(C(C(C(C(=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



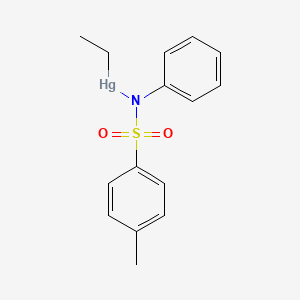
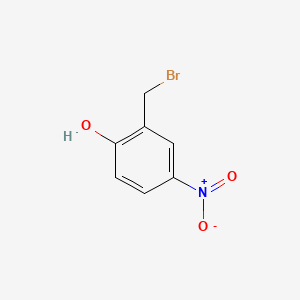
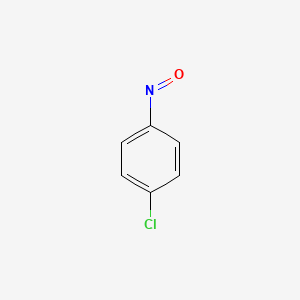
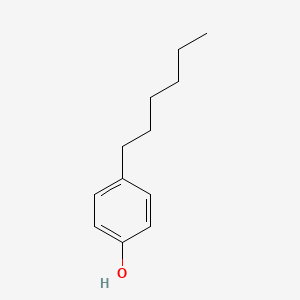
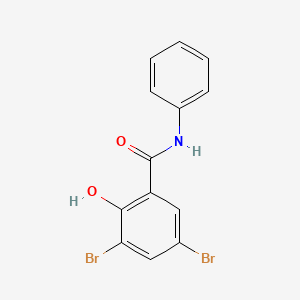
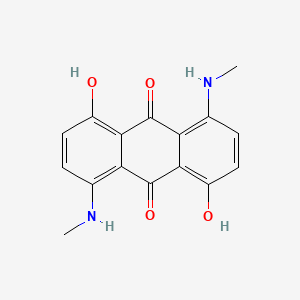
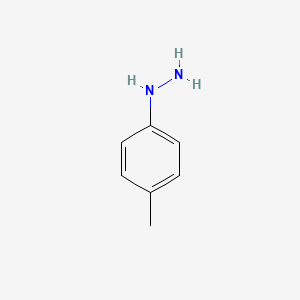
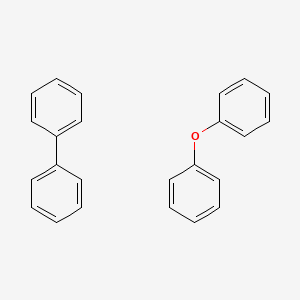
![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B1211914.png)
![N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide](/img/structure/B1211916.png)
